molecular formula C4H6ClNO4 B8743399 4-Chloro-4-oxobutyl nitrate CAS No. 104963-53-3

4-Chloro-4-oxobutyl nitrate

Cat. No. B8743399
Key on ui cas rn: 104963-53-3
M. Wt: 167.55 g/mol
InChI Key: LZORUHRPGJADOA-UHFFFAOYSA-N
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Patent
US07442826B2

Procedure details

Sodium hydride (270 mg of 60% NaH, 6.8 mmol) was added under argon and under magnetic stirring to a solution of 4-acetaminophenol (840 mg, 5.6 mmol) in dry THF (20 ml) kept at 0° C. The reaction mixture was stirred at 0° C. for 40 minutes. A solution of crude 4-(nitrooxy)butanoyl chloride in dry THF (10 ml), was then added dropwise to the reaction mixture kept at 0° C. The reaction temperature was allowed to rise to r.t. and the mixture was stirred for 18 hours. The unreacted 4-acetaminophenol was removed by washing the solution with 2M NaOH solution (75 ml). The resulting mixture was extracted with CH2Cl2 (3×75 ml). The combined organic phases were dried over MgSO4 and concentrated under reduced pressure. Purification of the residue by silica gel column chromathography by using petroleum ether/ethyl acetate=30/70 mixture as eluent provided 300 mg (1.1 mmol, 40% yield on converted paracetamol) of pure 4-(acetylamino)phenyl 4-(nitrooxy)butanoate.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)[C:4]([CH3:6])=[O:5].[N+:14]([O:17][CH2:18][CH2:19][CH2:20][C:21](Cl)=[O:22])([O-:16])=[O:15]>C1COCC1>[N+:14]([O:17][CH2:18][CH2:19][CH2:20][C:21]([O:13][C:10]1[CH:11]=[CH:12][C:7]([NH:3][C:4](=[O:5])[CH3:6])=[CH:8][CH:9]=1)=[O:22])([O-:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
840 mg
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(C=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])OCCCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° C
CUSTOM
Type
CUSTOM
Details
kept at 0° C
CUSTOM
Type
CUSTOM
Details
to rise to r.t.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The unreacted 4-acetaminophenol was removed
WASH
Type
WASH
Details
by washing the solution with 2M NaOH solution (75 ml)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (3×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel column chromathography

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
[N+](=O)([O-])OCCCC(=O)OC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.1 mmol
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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